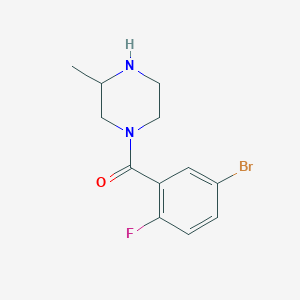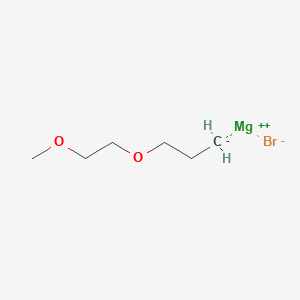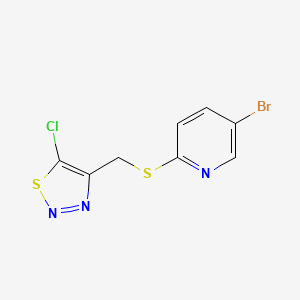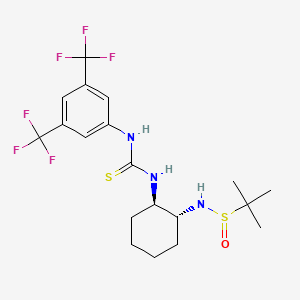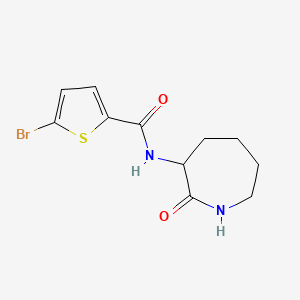
(3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, also known as Oseltamivir Impurity pound©, is a chemical compound that serves as an impurity in the synthesis of Oseltamivir, an antiviral medication used to treat and prevent influenza. This compound is of interest due to its structural complexity and potential implications in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves multiple steps, including the formation of the cyclohexene ring, the introduction of the acetamido group, and the attachment of the diallylamino and pentan-3-yloxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The acetamido and diallylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Oseltamivir.
Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research on this compound can provide insights into the synthesis and optimization of antiviral drugs.
Industry: It is used in the quality control and assurance processes in the pharmaceutical industry to ensure the purity and efficacy of Oseltamivir.
Mécanisme D'action
The mechanism of action of (3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular interactions can reveal the pathways involved and the potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir: The parent compound from which this impurity is derived.
Other Oseltamivir Impurities: Various structural analogs and derivatives that may arise during the synthesis of Oseltamivir.
Uniqueness
(3R,4S,5R)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is unique due to its specific stereochemistry and functional groups, which can influence its chemical reactivity and biological activity. Its presence as an impurity in Oseltamivir highlights the importance of rigorous quality control in pharmaceutical manufacturing.
Propriétés
Formule moléculaire |
C22H36N2O4 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
ethyl (3R,4S,5R)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20-,21+/m1/s1 |
Clé InChI |
UFUJITNCLJSDST-NJYVYQBISA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)

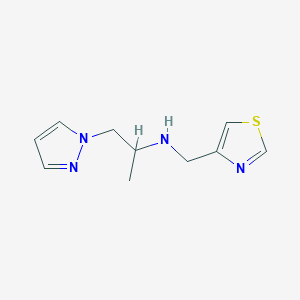
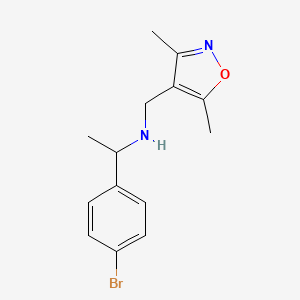
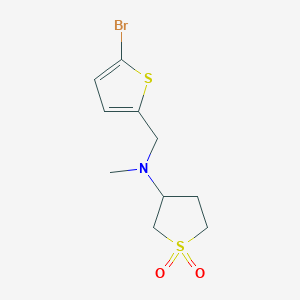
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
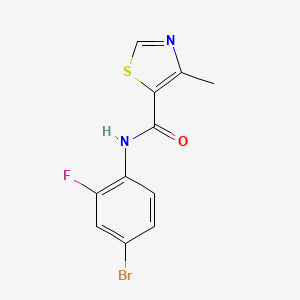
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
